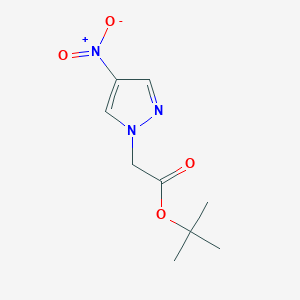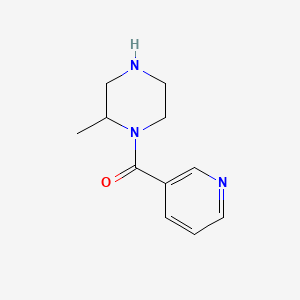![molecular formula C16H21N3O2 B6362297 2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240571-90-7](/img/structure/B6362297.png)
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Methylpiperazin-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, commonly referred to as 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications. It is a colorless solid that is soluble in polar solvents such as water, alcohols, and ethers. 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been widely studied for its potential applications in drug design, medicinal chemistry, and other fields.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins like s100b and RNA polymerase I . These proteins play crucial roles in cellular processes such as signal transduction and transcription.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and have an elimination half-life of 10–20 hours . These properties can significantly impact the bioavailability and efficacy of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione in laboratory experiments is its high solubility in polar solvents, which makes it easy to work with. It is also relatively inexpensive and can be synthesized in high yields using a variety of methods. However, the compound can be toxic if used in high concentrations, and it is not always easy to obtain pure samples.
Direcciones Futuras
Future research into 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione could focus on further elucidating its mechanism of action and its potential applications in drug design and medicinal chemistry. Additionally, further research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology. Other possible future directions include the development of new synthesis methods and the discovery of novel compounds derived from 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione.
Métodos De Síntesis
The synthesis of 2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied and several methods have been developed. The most widely used method is the condensation of 2-methylpiperazine and propionic anhydride in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods, such as the reaction of 2-methylpiperazine with ethyl acetoacetate, have also been successfully used to synthesize the compound.
Aplicaciones Científicas De Investigación
2-Methylpiperazin-1-ylpropylisoindol-1,3-dione has been extensively studied for its potential applications in drug design, medicinal chemistry, and other fields. It has been used as a building block to synthesize a variety of biologically active compounds, such as inhibitors of the human epidermal growth factor receptor (EGFR) and inhibitors of the human immunodeficiency virus (HIV). It has also been used to synthesize novel compounds with anti-inflammatory, antifungal, and antiviral activities.
Propiedades
IUPAC Name |
2-[3-(2-methylpiperazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-17-7-10-18(12)8-4-9-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6,12,17H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXHBDGODXHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)




![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362316.png)